molecular formula C11H6ClNO B13981706 3-Chlorobenzofuro[2,3-b]pyridine

3-Chlorobenzofuro[2,3-b]pyridine

Cat. No.: B13981706
M. Wt: 203.62 g/mol
InChI Key: LYLVVZXYLSJKJY-UHFFFAOYSA-N
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Description

3-Chlorobenzofuro[2,3-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a chlorine atom at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzofuro[2,3-b]pyridine can be achieved through various methods. One efficient approach involves the annulation reaction of aurone-derived alpha, beta-unsaturated imines and activated terminal alkynes mediated by triethylamine. This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to afford benzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzofuro[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fused ring system.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chlorobenzofuro[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For instance, derivatives of benzofuro[2,3-b]pyridine have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting a mechanism involving the disruption of key cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-b]pyridine: A closely related compound with similar structural features but different substitution patterns.

    Furo[2,3-b]pyridine: Another related compound with a fused furan and pyridine ring system but lacking the benzene ring.

Uniqueness

3-Chlorobenzofuro[2,3-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern and fused ring system make it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

3-chloro-[1]benzofuro[2,3-b]pyridine

InChI

InChI=1S/C11H6ClNO/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H

InChI Key

LYLVVZXYLSJKJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

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